2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
CAS No.: 1209076-94-7
Cat. No.: VC5217237
Molecular Formula: C14H19NO3
Molecular Weight: 249.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209076-94-7 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.31 |
| IUPAC Name | 2-methoxy-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C14H19NO3/c1-17-10-14(16)15-8-7-12(9-15)11-3-5-13(18-2)6-4-11/h3-6,12H,7-10H2,1-2H3 |
| Standard InChI Key | IOJKGNYJZQYNKI-UHFFFAOYSA-N |
| SMILES | COCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |
Introduction
Synthesis of Pyrrolidine Derivatives
Pyrrolidine derivatives can be synthesized through various methods, often involving the reaction of pyrrolidine with appropriate functional groups. For instance, the synthesis of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, a related compound, involves the reaction of pyrrolidine with a phenyl derivative, highlighting the versatility of pyrrolidine in forming diverse compounds .
Synthesis Steps:
-
Starting Materials: Pyrrolidine and a suitable phenyl derivative (e.g., 4-methoxybenzoyl chloride).
-
Reaction Conditions: Typically involves refluxing the reactants in a solvent like dichloromethane or ethanol, often with a base to facilitate the reaction.
-
Product Isolation: The resulting compound is isolated through standard organic chemistry techniques such as filtration and recrystallization.
Biological Activities of Pyrrolidine Derivatives
Pyrrolidine derivatives have been studied for various biological activities, including antibacterial, antifungal, and other pharmacological effects. For example, phenyl(pyrrolidin-1-yl)methanone derivatives have shown notable bioactivity, leading to extensive research on their crystal structures and potential applications .
Biological Activities:
-
Antibacterial and Antifungal Activities: Some pyrrolidine derivatives have demonstrated potential against bacterial and fungal pathogens .
-
Pharmacological Effects: These compounds may exhibit other pharmacological effects, such as acting as receptor antagonists or enzyme inhibitors, depending on their structure and functional groups.
Analytical Techniques for Characterization
The structure and purity of pyrrolidine derivatives are typically confirmed using various analytical techniques:
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
-
Elemental Analysis: Verifies the elemental composition of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume